[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride
Overview
Description
“[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C15H15ClN2O2 . It is a research chemical and not intended for human or veterinary use. The IUPAC name of this compound is (3-(2-methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine hydrochloride .
Molecular Structure Analysis
The molecular structure of “[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride” consists of a methoxy group attached to a naphthalene ring, which is further connected to an oxazole ring through a methylene bridge . The InChI code for this compound is 1S/C15H14N2O2.ClH/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13;/h2-8H,9,16H2,1H3;1H .Physical And Chemical Properties Analysis
“[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride” is a powder with a molecular weight of 290.74 g/mol . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Luminescence Properties
Research into the luminescence properties of related compounds, such as 5-aryl-3-(2-methoxynaphthalen-6-yl)-1-phenylpyrazoline derivatives, indicates significant promise in luminescence applications. Some compounds have demonstrated promising luminescence in both solution and solid states, with outstanding fluorescence quantum yields when compared to standards like rhodamine B. Theoretical studies, including time-dependent density functional theory (TD-DFT), support these findings and help explain the electronic behavior of these compounds (Jorge Trilleras et al., 2017).
Medicinal Chemistry
In medicinal chemistry, derivatives of related structures have been synthesized and explored for their potential as antibacterial and antifungal agents. For instance, derivatives of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Material Science
In the field of material science, novel syntheses towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives from compounds with similar core structures have been reported. These syntheses provide pathways to generate a variety of substituted compounds, indicating potential applications in material development (Joachim Schlosser et al., 2015).
Photodynamic Therapy
Further, iron(III) complexes incorporating similar methanamine derivatives have been studied for their photocytotoxic properties and cellular imaging applications. These complexes display significant photocytotoxicity under red light, suggesting potential applications in photodynamic therapy for cancer treatment (Uttara Basu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2.ClH/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13;/h2-8H,9,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBZNBFHXXANPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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